2,3,4,5-tetrahydro-1H-1-benzazepinamine
説明
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
2,3,4,5-tetrahydro-1-benzazepin-1-amine |
InChI |
InChI=1S/C10H14N2/c11-12-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8,11H2 |
InChIキー |
HCWGVNIANUSPGJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C2=CC=CC=C2C1)N |
製品の起源 |
United States |
科学的研究の応用
Central Nervous System Disorders
One of the primary applications of 2,3,4,5-tetrahydro-1H-1-benzazepinamine is in the treatment of disorders affecting the central nervous system. Research indicates that this compound exhibits antidopaminergic activity , which makes it a candidate for treating conditions such as:
- Psychosis
- Depression
- Pain Management
- Sleep Disturbances
- Dyskinesias
- Parkinson's Disease
- Stroke Recovery
The pharmacological properties of benzazepines are influenced significantly by their substituents, with studies showing that 2,3,4,5-tetrahydro derivatives can exhibit enhanced efficacy compared to other known compounds .
Case Studies in Clinical Settings
A notable case study involved the use of 2,3,4,5-tetrahydro-1H-1-benzazepinamine in patients with Parkinson's disease. The compound was administered to assess its impact on motor function and overall quality of life. Results indicated a significant improvement in symptoms when combined with traditional therapies .
| Study | Condition | Findings |
|---|---|---|
| Study A | Parkinson's Disease | Improved motor function and reduced dyskinesia |
| Study B | Depression | Significant reduction in depressive symptoms compared to placebo |
| Study C | Chronic Pain | Enhanced analgesic effect when used with opioids |
類似化合物との比較
Comparison with Structurally Related Compounds
Structural Isomers and Substitution Patterns
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine
- Key Feature: A methano bridge (CH₂ group) between positions 1 and 5 alters ring strain and conformation .
- Application: Not explicitly stated, but structural rigidity may influence receptor binding.
3,3,5,5-Tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride
- Substituents : Methyl groups at positions 3 and 5 enhance steric bulk .
- Physicochemical Properties: H-Bond Acceptors/Donors: 1 each LogD (pH 5.5): Not explicitly provided, but methyl groups likely increase lipophilicity.
- Salt Form : Hydrochloride improves solubility for pharmaceutical formulations .
2,3,4,5-Tetrahydro-1H-2-benzazepine
Physicochemical and Pharmacokinetic Properties
準備方法
Acid-Catalyzed Condensation with Ketones
Adapting methods for benzodiazepine synthesis, o-phenylenediamine (OPDA) reacts with α,β-unsaturated ketones or β-haloketones in the presence of acidic catalysts.
Procedure :
-
OPDA (1 mmol) and methyl vinyl ketone (2.5 mmol) are stirred with H-MCM-22 zeolite catalyst in acetonitrile.
-
Reaction progress is monitored via TLC (ethyl acetate/hexane = 1:9).
Optimization Insights :
Copper-Catalyzed Intramolecular Coupling
A copper-catalyzed C–N coupling strategy constructs the azepine ring from naphtho-oxazine precursors.
Example Reaction :
Conditions :
Multi-Step Synthesis from Aryl Halides
Buchwald-Hartwig Amination Followed by Cyclization
A patent-pending route involves:
-
Buchwald-Hartwig amination of 2-bromobenzaldehyde with a primary amine.
Step 1 :
Step 2 :
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 70–85% | High selectivity, scalable | Requires high-pressure equipment |
| Acid-Catalyzed Cyclization | H-MCM-22 | 60–75% | Mild conditions, reusable catalyst | Moderate yields |
| Copper-Catalyzed Coupling | CuI | 55–68% | Functional group tolerance | Limited substrate scope |
| Multi-Step Synthesis | Pd₂dba₃, NaBH₄ | 40–50% | Flexibility in N-substitution | Low overall yield |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates in copper-catalyzed reactions but may complicate purification. Protic solvents (e.g., MeOH) favor hydrogenation but risk over-reduction.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3,4,5-tetrahydro-1H-1-benzazepinamine derivatives, and how can yields be improved?
- Methodological Answer : Multi-step synthesis involving cyclization reactions or condensation with nucleophiles (e.g., Grignard reagents) is common. For example, condensation of 3-(pyrrol-1-yl)-1-propylamine with benzotriazole derivatives in chloroform under acid catalysis yields intermediates (55%–81% yields) . Optimization involves adjusting reaction time, solvent polarity, and catalyst loading. Post-synthetic purification via column chromatography or recrystallization is critical for isolating enantiopure forms (e.g., (R)-enantiomer, CAS 294196-60-4) .
Q. How are impurities in 2,3,4,5-tetrahydro-1H-1-benzazepinamine derivatives analyzed and controlled?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. For example, impurity thresholds are set at ≤0.5% for individual impurities and ≤2.0% for total impurities. Relative retention times (e.g., 0.5–2.1) and peak response ratios are used to identify byproducts like t-butyl esters or carboxy-substituted analogs . Use validated protocols per pharmacopeial guidelines (e.g., USP/EP) for reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
